N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide)
Overview
Description
N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene core substituted with hydroxy and dodecyloxybenzenesulphonamide groups, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylene Core: The initial step involves the preparation of the 4-hydroxy-1,3-phenylene core through aromatic substitution reactions.
Attachment of Dodecyloxy Groups:
Sulphonamide Formation: Finally, the sulphonamide groups are introduced through a reaction with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The sulphonamide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(methoxy)benzenesulphonamide): Similar structure but with methoxy groups instead of dodecyloxy groups.
N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(ethoxy)benzenesulphonamide): Similar structure but with ethoxy groups instead of dodecyloxy groups.
Uniqueness
N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) is unique due to its long dodecyloxy chains, which impart distinct physical and chemical properties
Properties
IUPAC Name |
4-dodecoxy-N-[3-[(4-dodecoxyphenyl)sulfonylamino]-4-hydroxyphenyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64N2O7S2/c1-3-5-7-9-11-13-15-17-19-21-33-50-37-24-28-39(29-25-37)52(46,47)43-36-23-32-42(45)41(35-36)44-53(48,49)40-30-26-38(27-31-40)51-34-22-20-18-16-14-12-10-8-6-4-2/h23-32,35,43-45H,3-22,33-34H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQXGPMRNVVHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)NS(=O)(=O)C3=CC=C(C=C3)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237542 | |
Record name | N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89131-33-9 | |
Record name | N,N′-(4-Hydroxy-1,3-phenylene)bis[4-(dodecyloxy)benzenesulfonamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89131-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089131339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(4-hydroxy-1,3-phenylene)bis[4-(dodecyloxy)benzenesulphonamide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.309 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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